molecular formula C40H26N8Zn B2362238 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc CAS No. 31183-11-6

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc

Cat. No.: B2362238
CAS No.: 31183-11-6
M. Wt: 684.08
InChI Key: LAEMCDRNYZVVGA-GFPSKMGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc is a porphyrin-based compound with a zinc ion at its core. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is essential for oxygen transport in blood. The incorporation of zinc into the porphyrin structure enhances its chemical stability and introduces unique properties that are valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The zinc ion is then incorporated into the porphyrin ring through a metallation reaction, often using zinc acetate or zinc chloride in a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.

    Reduction: Reduction reactions can alter the electronic structure of the porphyrin ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) porphyrin oxides, while substitution reactions can yield various functionalized porphyrins .

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetraphenylporphyrin: Similar structure but with phenyl groups instead of pyridyl groups.

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy-substituted phenyl groups.

    5,10,15,20-Tetra(4-pyridyl)porphyrin: Lacks the zinc ion but has similar pyridyl substitutions.

Uniqueness

The presence of the zinc ion in 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc imparts unique properties such as enhanced stability and catalytic activity. This makes it more suitable for applications in catalysis and photodynamic therapy compared to its non-metallated counterparts .

Properties

IUPAC Name

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEMCDRNYZVVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N8Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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